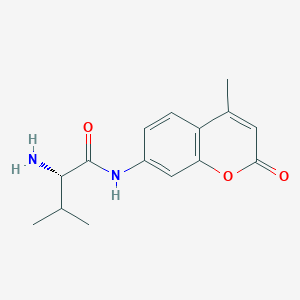

L-Valine 7-amido-4-methylcoumarin

Description

L-Valine 7-amido-4-methylcoumarin (CAS 78682-66-3) is a fluorogenic substrate widely used in enzymatic assays, particularly for studying proteases. Its trifluoroacetate salt form (CAS 191723-67-8) enhances solubility in aqueous solutions, making it suitable for biochemical applications . The compound consists of L-valine conjugated to 7-amido-4-methylcoumarin (AMC), a fluorescent moiety that emits light upon enzymatic cleavage. This property allows real-time monitoring of protease activity, as fluorescence intensity correlates with enzyme kinetics . The molecular formula of the trifluoroacetate salt is C₁₇H₁₅F₃N₂O₇, with a molecular weight of 416.3 g/mol .

Propriétés

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426788 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78682-66-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine 7-amido-4-methylcoumarin typically involves the coupling of L-valine with 7-amino-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

L-Valine 7-amido-4-methylcoumarin undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-valine and 7-amino-4-methylcoumarin.

Oxidation: The coumarin moiety can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The amino group in the coumarin ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.

Major Products Formed

Hydrolysis: L-Valine and 7-amino-4-methylcoumarin.

Oxidation: Various oxidized coumarin derivatives.

Substitution: Substituted coumarin derivatives.

Applications De Recherche Scientifique

Fluorogenic Substrate in Enzyme Assays

L-Valine 7-amido-4-methylcoumarin functions as a sensitive fluorogenic substrate for various aminopeptidases. When hydrolyzed by these enzymes, it releases the fluorescent product 7-amino-4-methylcoumarin, which can be quantitatively measured. This property makes it particularly useful in:

- Aminopeptidase Activity Measurement : It is employed in assays to determine the activity of leucine aminopeptidase and other broad specificity aminopeptidases. The fluorescence emitted (excitation at 380 nm and emission at 440 nm) allows for sensitive detection and quantification of enzyme activity .

Biological Activities

Research has indicated that derivatives of 7-amino-4-methylcoumarin exhibit various biological activities, including:

- Antitubercular Activity : A study explored the antitubercular properties of amino and acyl amino derivatives of coumarins, including this compound. The compound demonstrated significant efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 1 mg/L against both drug-susceptible and multidrug-resistant strains. The study suggested that these compounds might target mycolic acids in the bacterial cell wall .

- Antimicrobial Properties : Coumarin derivatives are known for their broad-spectrum antimicrobial activities. This compound has been implicated in studies assessing the antimicrobial effects of coumarin-based compounds, highlighting its potential as a lead compound for developing new antimicrobial agents .

Medicinal Chemistry and Drug Development

The structural characteristics of this compound position it as an attractive scaffold in medicinal chemistry:

- Drug-Like Properties : Coumarins, including this compound, possess desirable drug-like properties such as high solubility, low molecular weight, and low toxicity. These attributes enhance their potential as candidates for drug development .

- Development of New Therapeutics : The ongoing research into coumarin derivatives aims to synthesize new compounds with enhanced biological activities. This compound can serve as a precursor for synthesizing novel therapeutic agents targeting various diseases, including infections caused by resistant pathogens .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mécanisme D'action

The primary mechanism of action of L-Valine 7-amido-4-methylcoumarin involves its hydrolysis by proteolytic enzymes. The compound is cleaved at the amide bond, releasing 7-amino-4-methylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various proteases, and the pathways involved are those related to protein degradation and turnover .

Comparaison Avec Des Composés Similaires

Structural Analogues: Amino Acid-AMC Derivatives

Key Differences:

- Amino Acid Side Chain: The choice of amino acid (e.g., valine, leucine, isoleucine) determines enzyme specificity. Valine’s branched side chain makes it suitable for proteases favoring hydrophobic residues, while hydroxyproline targets collagen-degrading enzymes .

- Salt Form: Trifluoroacetate (TFA) or hydrochloride (HCl) salts improve solubility. For example, L-Valine-AMC-TFA is preferred in aqueous buffers, whereas non-salt forms (e.g., H-Val-AMC) are used in organic solvents .

- Fluorogenic Efficiency : All AMC derivatives share the coumarin fluorophore, but cleavage rates vary based on enzyme-substrate affinity. For instance, Gly-Pro-AMC exhibits faster kinetics in matrix metalloproteinase assays compared to valine-AMC .

Functional Analogues: Coumarin-Based Derivatives

Key Differences:

- Applications: While AMC-amino acid conjugates are diagnostic tools, other coumarin derivatives (e.g., Schiff bases) are therapeutic candidates. For example, 8-formyl-7-hydroxy-4-methylcoumarin derivatives show IC₅₀ values of 10–300 µM against cancer cells .

- Solubility : AMC derivatives require salt forms for aqueous compatibility, whereas Schiff bases (e.g., compound 10 in ) are inherently water-soluble .

Activité Biologique

L-Valine 7-amido-4-methylcoumarin (Val-AMC) is a fluorogenic substrate that has garnered attention for its applications in enzymatic assays, particularly in the study of aminopeptidases. This compound demonstrates significant biological activity, particularly in relation to its interactions with various enzymes and potential implications in biological processes.

Chemical Structure and Properties

This compound is derived from the amino acid valine and features a coumarin moiety that contributes to its fluorescent properties. The molecular formula of Val-AMC is with a molecular weight of approximately 303.36 g/mol. Its structure enables it to serve as a substrate for various peptidases, facilitating the study of enzyme kinetics and mechanisms.

Enzymatic Activity

Val-AMC is primarily utilized as a substrate for aminopeptidases , which are enzymes that catalyze the cleavage of amino acids from the N-terminus of peptides. The enzymatic reaction involving Val-AMC results in the release of 7-amino-4-methylcoumarin, a fluorescent compound that can be quantitatively measured using fluorescence spectroscopy.

Key Enzymes Involved:

- Leucine Aminopeptidase : Val-AMC is particularly effective in assays involving leucine aminopeptidase, showing enhanced sensitivity compared to traditional substrates like 4-methoxynaphthylamide .

- Broad-Specificity Aminopeptidases : The compound also acts as a substrate for broad-specificity aminopeptidases, allowing researchers to explore various enzymatic pathways .

Biological Implications

The biological activity of this compound extends beyond enzymatic assays; it has potential implications in various biological processes:

- Cellular Functions : Aminopeptidases play crucial roles in protein metabolism, cellular signaling, and immune responses. By studying Val-AMC's interactions with these enzymes, researchers can gain insights into metabolic pathways and disease mechanisms.

- Disease Associations : Research has indicated that variations in aminopeptidase activity can be linked to conditions such as chronic hepatitis B infection. Studies have explored how genetic polymorphisms related to aminopeptidase genes affect susceptibility to infections .

- Fluorescent Probes : The fluorescent nature of Val-AMC makes it an excellent candidate for use in high-throughput screening assays, enabling the detection of enzyme activities in complex biological samples .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in biological research:

- A study demonstrated that Val-AMC could effectively measure leucine aminopeptidase activity in human tissues, revealing high activity levels in the liver and kidneys .

- Another research effort investigated the role of aminopeptidase gene polymorphisms on immune responses against hepatitis B virus, suggesting that alterations in aminopeptidase activity could influence disease outcomes .

Comparative Analysis of Fluorogenic Substrates

To better understand the efficacy of this compound compared to other fluorogenic substrates, a comparative analysis is presented below:

| Substrate | Target Enzyme | Fluorescent Product | Sensitivity Level |

|---|---|---|---|

| This compound | Leucine Aminopeptidase | 7-amino-4-methylcoumarin | High |

| L-Leucine 7-amido-4-methylcoumarin | Broad-Specificity Aminopeptidases | 7-amino-4-methylcoumarin | Moderate |

| L-Alanine 7-amido-4-methylcoumarin | L-Alanine Aminopeptidase | 7-amino-4-methylcoumarin | Moderate |

Q & A

Basic: What are the primary research applications of L-Valine 7-amido-4-methylcoumarin in enzyme assays?

This compound (Val-AMC) is widely used as a fluorogenic substrate to study enzymatic activity, particularly for proteases and hydrolases. Upon cleavage by the target enzyme, the 7-amido-4-methylcoumarin (AMC) moiety releases a fluorescent signal, enabling real-time monitoring of enzyme kinetics. This compound is critical in assays for cysteine proteases, aminopeptidases, and other enzymes requiring valine-specific recognition . Methodologically, researchers should:

- Use excitation/emission wavelengths of 380/460 nm (typical for AMC derivatives).

- Validate substrate specificity via inhibition assays or competitive substrates.

- Optimize buffer conditions (pH, ionic strength) to match the enzyme’s natural environment .

Basic: How should this compound be stored to maintain stability?

Val-AMC is light-sensitive and prone to hydrolysis. For stability:

- Store lyophilized powder at -20°C in airtight, light-protected containers.

- Prepare working solutions in anhydrous DMSO or ethanol to minimize aqueous degradation.

- Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .

Note: Trifluoroacetate (TFA) salts of Val-AMC (e.g., CAS 191723-67-8) may require stricter moisture control due to hygroscopicity .

Basic: What solvents are recommended for dissolving this compound in experimental setups?

Val-AMC exhibits limited solubility in aqueous buffers. Recommended solvents include:

- Dimethyl sulfoxide (DMSO) : Primary solvent for stock solutions (10–50 mM).

- Ethanol or methanol : For assays requiring lower organic solvent interference.

- Acetone : Alternative for non-aqueous applications (e.g., fluorometric plate readers).

Methodological tip: Pre-test solubility in target assay buffers to avoid precipitation, which can quench fluorescence .

Advanced: How can researchers optimize kinetic assays using Val-AMC for proteolytic enzymes with low activity?

For low-activity enzymes, optimize:

- Substrate concentration : Perform Michaelis-Menten experiments to determine and avoid substrate inhibition.

- Temperature/pH : Use circular dichroism (CD) or activity assays to identify optimal ranges.

- Fluorometric detection : Employ quenchers (e.g., L-cysteine) to reduce background noise in complex biological samples .

Case example: For cysteine peptidases, supplement assays with 1–5 mM DTT to maintain reducing conditions and enhance activity .

Advanced: What strategies resolve discrepancies in reported KmK_mKm values for Val-AMC across studies?

Discrepancies often arise from:

- Enzyme source : Recombinant vs. native enzymes may exhibit varying kinetics.

- Buffer composition : Differences in ionic strength or cofactors (e.g., Zn²⁺ for metalloproteases).

- Fluorescence calibration : Normalize AMC fluorescence using a standard curve for each instrument.

Recommendation: Adopt standardized reporting practices (e.g., detailed buffer recipes, enzyme purification protocols) to improve cross-study comparability .

Advanced: How can computational chemistry data inform experimental design for Val-AMC derivatives?

Computational tools can predict:

- Solubility : Use topological polar surface area (TPSA, e.g., 119 Ų for Val-AMC-TFA) to estimate solvent compatibility .

- Enzyme-substrate interactions : Molecular docking simulations to identify binding residues or steric clashes.

- Stability : Density functional theory (DFT) calculations to assess hydrolysis susceptibility under varying pH conditions.

Practical application: Pair computational predictions with empirical validation (e.g., HPLC stability assays) .

Advanced: What experimental controls are critical for Val-AMC-based assays to ensure data reliability?

Essential controls include:

- Blank reactions : Substrate-only and enzyme-only samples to account for auto-hydrolysis or intrinsic fluorescence.

- Inhibitor validation : Use selective inhibitors (e.g., E-64 for cysteine proteases) to confirm enzyme-specific cleavage.

- Internal standards : Spiked fluorescent markers (e.g., FITC) to normalize plate-reader variability .

Advanced: How can researchers address fluorescence quenching in complex biological samples when using Val-AMC?

Strategies to mitigate quenching:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.